molecular formula C16H26N6O3 B232798 rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid CAS No. 142609-62-9

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid

Cat. No.: B232798
CAS No.: 142609-62-9
M. Wt: 252.4 g/mol
InChI Key: RIBYSYWXWXMDSW-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is an ester of dimercaptosuccinic acid, known for its antioxidant and chelating properties. It has been studied for its potential to mitigate heavy metal toxicity, particularly cadmium and mercury, in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is synthesized by esterifying dimercaptosuccinic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled conditions to ensure the formation of the ester bond .

Industrial Production Methods

Industrial production of monoisoamyl-2,3-dimercaptosuccinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid has been extensively studied for its applications in:

Mechanism of Action

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid exerts its effects primarily through its chelating properties. It binds to heavy metals, forming stable complexes that can be excreted from the body. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress and metal detoxification pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimercaptosuccinic Acid (DMSA): A well-known chelating agent used for heavy metal detoxification.

    Dimercaptopropane-1-sulfonate (DMPS): Another chelating agent with similar applications.

    N-(4-methylbenzyl)-4-O-(β-D-galactopyranosyl)-D-glucamine-N-carbodithioate (MeBLDTC): A dithiocarbamate analogue with chelating properties

Uniqueness

rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is unique due to its lipophilic nature, which allows it to cross cell membranes more effectively than its hydrophilic counterparts. This property enhances its ability to chelate intracellular heavy metals and provides a broader range of applications in biological systems .

Properties

CAS No.

142609-62-9

Molecular Formula

C16H26N6O3

Molecular Weight

252.4 g/mol

IUPAC Name

(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid

InChI

InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

RIBYSYWXWXMDSW-RQJHMYQMSA-N

SMILES

CC(C)CCOC(=O)C(C(C(=O)O)S)S

Isomeric SMILES

CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S

Canonical SMILES

CC(C)CCOC(=O)C(C(C(=O)O)S)S

Synonyms

Mi-ADMS
MiADMSA
monoisoamyl 2,3-dimercaptosuccinic acid
monoisoamyl meso-2,3-dimercaptosuccinate
monoisoamyl-2,3-dimercaptosuccinate

Origin of Product

United States

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